molecular formula C18H29N5O4 B2857743 7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 1005130-78-8

7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2857743
CAS No.: 1005130-78-8
M. Wt: 379.461
InChI Key: HWJSOOLREYOGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a chemical compound with the CAS Registry Number 1005130-78-8 . It has a molecular formula of C18H29N5O4 and a molecular weight of 379.45 g/mol . This purine-2,6-dione derivative features a complex structure with a 2,3-dihydroxypropyl chain at the 7-position and a (3,5-dimethylpiperidin-1-yl)methyl group at the 8-position . Computed properties include a topological polar surface area of 102 Ų and an XLogP3 value of -0.2, indicating high polarity . While the specific biological targets and detailed mechanisms of action for this particular compound are not well-documented in the available literature, structurally related xanthine and purine-2,6-dione derivatives are extensively researched for their potential as high-affinity and selective antagonists for various adenosine receptor subtypes . Other analogs in this class have been investigated for their potential as nitric oxide-enhancing diuretic compounds . This product is intended for research purposes by qualified personnel in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O4/c1-11-5-12(2)7-22(6-11)9-14-19-16-15(23(14)8-13(25)10-24)17(26)21(4)18(27)20(16)3/h11-13,24-25H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJSOOLREYOGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Core Structure Substituents at Positions 7/8 Functional Groups Reference
7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione Purine-2,6-dione 7: 2,3-dihydroxypropyl; 8: 3,5-dimethylpiperidinylmethyl Hydroxyl, tertiary amine, methyl
1,3-Dipropyl-8-thioxo-3,7-dihydropurine-2,6-dione (Compound 2, ) Purine-2,6-dione 8: thioxo; 1,3: dipropyl Thione, alkyl chains
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7, ) Pyrimidin-2,4-dione 6: hydroxypropyl; 1,3: methoxymethyl Hydroxyl, methoxy
4-(2,3-Dihydroxypropyl)-2,6-dimethoxy phenyl-β-D-glucopyranoside (Compound 7, ) Glucopyranoside 4: 2,3-dihydroxypropyl; 2,6: methoxy Hydroxyl, methoxy, glycosidic bond

Key Observations :

  • The target compound shares the purine-2,6-dione core with derivatives but differs in substituent complexity.
  • Compared to pyrimidin-diones (), the purine core provides a larger aromatic system, which may enhance π-π stacking interactions in biological systems .
  • The 2,3-dihydroxypropyl group is a recurring motif in hydrophilic derivatives (e.g., ), suggesting shared strategies for improving solubility .

Key Observations :

  • Synthesis of purine-2,6-diones typically starts from pyrimidine precursors (e.g., 5,6-diamino derivatives), as seen in . The target compound’s synthesis would require careful optimization to install bulky substituents at positions 7 and 8 .
  • highlights the use of hydroxypropyl groups via nucleophilic substitution, a strategy that may apply to the target compound’s synthesis .

Pharmacological Potential (Inferred from Structural Analogues)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related purine derivatives:

  • Thiazolo[2,3-f]purine-2,4-diones () exhibit antiviral activity, implying that structural modifications to the purine core can significantly alter bioactivity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are the key challenges?

Answer:
The synthesis of this purine-dione derivative involves multi-step functionalization of the xanthine core. A common approach includes:

Nucleophilic substitution at the 8-position using brominated intermediates (e.g., 8-bromo-theophylline derivatives) with amines like 3,5-dimethylpiperidine .

Alkylation at the 7-position with dihydroxypropyl groups via regioselective reactions under controlled pH and temperature .

Protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions .

Key challenges:

  • Regioselectivity : Competing reactions at the 7- and 9-positions of the purine core require catalyst optimization (e.g., phase-transfer catalysts) .
  • Purification : Hydrophilic dihydroxypropyl groups complicate isolation; reverse-phase chromatography or fractional crystallization is recommended .

Basic: Which spectroscopic and computational techniques are critical for structural confirmation?

Answer:
A combination of spectral methods and computational validation ensures structural accuracy:

  • 1H/13C NMR : Assigns substituent positions (e.g., distinguishing 7- vs. 9-alkylation) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Density Functional Theory (DFT) : Validates NMR chemical shifts and optimizes 3D conformations .

Advanced: How can computational reaction path search methods optimize synthesis?

Answer:
Quantum chemical calculations (e.g., DFT-based transition-state analysis ) predict reaction pathways and energy barriers, reducing trial-and-error experimentation:

Reaction path sampling : Identifies low-energy intermediates for alkylation and substitution steps .

Solvent effect modeling : Screens solvents (e.g., DMF vs. THF) to improve yield and selectivity .

Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters iteratively .

Advanced: What statistical experimental design (DoE) approaches optimize reaction conditions?

Answer:
DoE minimizes experiments while maximizing data quality:

Method Application Example Parameters Reference
Fractional factorialScreening critical variables (pH, temperature)3 factors, 8 experiments
Response SurfaceOptimizing yield and purityCentral Composite Design (CCD)
Taguchi arraysRobustness testing under noiseColumn chromatography solvent gradients

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:
Contradictions arise from assay-specific conditions (e.g., cell permeability, protein binding). Mitigation strategies include:

Orthogonal assays : Compare enzyme inhibition (e.g., luciferase-based) vs. cellular viability (MTT assay) .

Molecular dynamics (MD) simulations : Probe binding stability in different solvent environments .

Meta-analysis : Pool data from ≥3 independent studies to identify consensus trends .

Basic: What pharmacophoric elements drive its biological activity?

Answer:
Key pharmacophores include:

  • Dihydroxypropyl group : Enhances water solubility and hydrogen-bonding interactions .
  • 3,5-Dimethylpiperidine : Modulates lipophilicity and target affinity (e.g., adenosine receptors) .
  • Purine-dione core : Mimics endogenous nucleotides for enzyme inhibition .

Advanced: What strategies enable regioselective functionalization of the purine core?

Answer:

Protecting groups : Temporarily block the 9-position with benzyl or tert-butyl groups during 7-alkylation .

Catalyst-controlled reactions : Use Pd-catalyzed cross-coupling for selective 8-substitution .

pH-dependent reactivity : Alkylate the 7-position under basic conditions (pH >10) .

Advanced: How to analyze structure-activity relationships (SAR) for substituent modifications?

Answer:
SAR workflows integrate:

QSAR modeling : Correlate substituent properties (logP, PSA) with bioactivity using PLS regression .

Crystallography : Resolve ligand-target complexes (e.g., kinase inhibitors) to identify critical interactions .

Free-energy perturbation (FEP) : Quantify ΔΔG changes from methyl/ethyl substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.